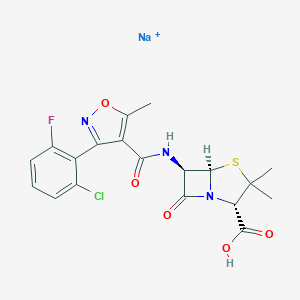

Flucloxacillin sodium

Übersicht

Beschreibung

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci, which are resistant to many other penicillins .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Flucloxacillin umfasst mehrere Schritte:

Kondensation: Das Säurechlorid wird dann mit 6-Aminopenicillansäure (6-APA) in einer wässrigen Lösung unter Zusatz einer anorganischen Base umgesetzt.

Kristallisation: Das resultierende Produkt wird mit Salzsäure angesäuert, geschichtet, unter vermindertem Druck eingeengt und in einem Alkohol gelöst.

Bildung des Natriumsalzes: Die Flucloxacillin-Säure wird in einem organischen Lösungsmittel gelöst und mit Natriumiso-octoat umgesetzt, um Flucloxacillin-Natrium-Monohydrat zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Flucloxacillin erfolgt in ähnlichen Schritten, ist jedoch für die Großproduktion optimiert. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Verunreinigungen und Nebenprodukte zu minimieren .

Arten von Reaktionen:

Oxidation und Reduktion: Flucloxacillin ist relativ stabil und unterliegt unter normalen Bedingungen keiner signifikanten Oxidation oder Reduktion.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Isoxazolring und am β-Lactamring.

Häufige Reagenzien und Bedingungen:

Acylierung: Phosphorylchlorid und organische Amine werden im Acylierungsschritt verwendet.

Kondensation: Anorganische Basen wie Natriumhydroxid werden im Kondensationsschritt verwendet.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Therapeutic Indications

Flucloxacillin sodium is indicated for a range of infections due to its effectiveness against beta-lactamase-producing staphylococci and streptococci. The primary therapeutic uses include:

- Skin and Soft Tissue Infections : Effective against boils, abscesses, cellulitis, and infected wounds.

- Respiratory Tract Infections : Used to treat pneumonia, lung abscesses, sinusitis, and tonsillitis.

- Bone and Joint Infections : Indicated for osteomyelitis.

- Endocarditis : Treatment of infections in the heart lining.

- Urinary Tract Infections : Effective against infections causing dysuria.

- Meningitis and Septicaemia : Treatment for severe bacterial infections in the central nervous system and bloodstream .

Microbiology Applications

Flucloxacillin is commonly utilized in clinical microbiological tests to determine antimicrobial susceptibility. It is used in:

- Antimicrobial susceptibility testing (AST) using panels and discs.

- Minimum inhibitory concentration (MIC) determination against Gram-positive isolates .

Surgical Prophylaxis

This compound is often administered preoperatively to prevent infections during major surgeries involving the heart, lungs, or orthopedic procedures. Its use significantly reduces the risk of postoperative infections caused by Staphylococcus aureus .

Case Study 1: Severe Hypokalaemia

A notable case involved a 67-year-old woman treated with flucloxacillin for spondylodiscitis. The patient developed severe hypokalaemia during treatment, highlighting the need for monitoring potassium levels in patients receiving this antibiotic. The study indicated that hypokalaemia occurred significantly more often in patients treated with flucloxacillin compared to those treated with ceftriaxone .

Case Study 2: Efficacy in Skin Infections

In a clinical trial assessing flucloxacillin's efficacy in treating skin infections, it was found that 90% of patients showed improvement within 48 hours of treatment. The study emphasized flucloxacillin's effectiveness against resistant strains of Staphylococcus aureus .

Table 1: Common Indications for this compound

| Infection Type | Specific Conditions |

|---|---|

| Skin and Soft Tissue | Boils, abscesses, cellulitis |

| Respiratory | Pneumonia, sinusitis |

| Bone and Joint | Osteomyelitis |

| Cardiovascular | Endocarditis |

| Urinary | Urinary tract infections |

| Central Nervous System | Meningitis |

| Bloodstream | Septicaemia |

Table 2: Hypokalaemia Incidence During Treatment

| Antibiotic | Number of Patients | Incidence of Hypokalaemia (%) |

|---|---|---|

| Flucloxacillin | 77 | 42 |

| Ceftriaxone | 84 | 14 |

Wirkmechanismus

Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin. it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike amoxicillin, which is effective against a broader range of bacteria, flucloxacillin is more specialized and is not effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Vergleich Mit ähnlichen Verbindungen

Flucloxacillin ähnelt anderen β-Lactam-Antibiotika wie Cloxacillin und Dicloxacillin. Es besitzt jedoch einzigartige Eigenschaften, die es besonders wirksam gegen Penicillinase-produzierende Staphylokokken machen . Im Gegensatz zu Amoxicillin, das gegen eine breitere Palette von Bakterien wirksam ist, ist Flucloxacillin spezialisierter und nicht wirksam gegen Methicillin-resistenter Staphylococcus aureus (MRSA) .

Ähnliche Verbindungen:

- Cloxacillin

- Dicloxacillin

- Amoxicillin

Die einzigartige Struktur von Flucloxacillin, insbesondere das Vorhandensein des Isoxazolrings, trägt zu seiner Stabilität gegenüber β-Lactamase-Enzymen bei und macht es zu einem wertvollen Antibiotikum zur Behandlung von resistenten bakteriellen Infektionen .

Biologische Aktivität

Flucloxacillin sodium is a semi-synthetic, narrow-spectrum β-lactam antibiotic that belongs to the penicillin class. It is primarily effective against gram-positive bacteria, particularly strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, spectrum of activity, and relevant case studies.

Flucloxacillin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents cross-linking of peptidoglycan layers, leading to cell lysis and death. Unlike many other penicillins, flucloxacillin is resistant to degradation by β-lactamases due to the presence of an isoxazolyl side chain, which provides steric hindrance against these enzymes .

Pharmacokinetics

- Bioavailability : 50-70% after oral administration.

- Half-life : Approximately 0.75 to 1 hour.

- Metabolism : Primarily hepatic.

- Elimination : Renal excretion of metabolites.

Spectrum of Activity

Flucloxacillin is predominantly effective against gram-positive bacteria. Its primary targets include:

- Staphylococcus aureus (including MRSA)

- Streptococcus pneumoniae

- Other gram-positive cocci

It shows limited activity against gram-negative bacteria and is not suitable for treating infections caused by these organisms .

Microbiological Applications

This compound is widely used in clinical microbiology for susceptibility testing against various pathogens. The minimum inhibitory concentration (MIC) values for susceptible organisms typically range as follows:

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.5 |

| Streptococcus pneumoniae | ≤0.25 |

| Enterococcus faecalis | >32 |

The above table illustrates the effectiveness of flucloxacillin against selected pathogens, indicating its utility in treating infections caused by susceptible strains .

Case Studies and Clinical Findings

-

Case Study on MRSA Infections :

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of flucloxacillin in treating MRSA infections. The results demonstrated that flucloxacillin was effective in vitro against MRSA isolates with MIC values significantly lower than those for other beta-lactam antibiotics, suggesting its continued relevance in clinical settings despite rising resistance patterns . -

Hepatotoxicity Observations :

Clinical reports have noted instances of cholestatic liver damage associated with flucloxacillin use. A retrospective analysis indicated that approximately 1% of patients developed elevated liver enzymes during treatment, necessitating monitoring and potential discontinuation in susceptible individuals . -

Comparative Effectiveness Study :

A randomized controlled trial compared flucloxacillin with other antibiotics for treating skin and soft tissue infections. The findings revealed that flucloxacillin had comparable efficacy to vancomycin but with a more favorable side effect profile, reinforcing its role as a first-line agent in certain contexts .

Eigenschaften

Key on ui mechanism of action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. |

|---|---|

CAS-Nummer |

1847-24-1 |

Molekularformel |

C19H17ClFN3NaO5S |

Molekulargewicht |

476.9 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |

InChI-Schlüssel |

PWDULVAXRLDWLM-SLINCCQESA-N |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Isomerische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

Kanonische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Aussehen |

White to Off-White Solid |

melting_point |

>168°C (dec.) |

Key on ui other cas no. |

1847-24-1 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Löslichkeit |

5.45e-02 g/L |

Synonyme |

(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium; Floxacillin Sodium; Floxapen Sodium; Floxapen Sodium; Staphylex Sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.